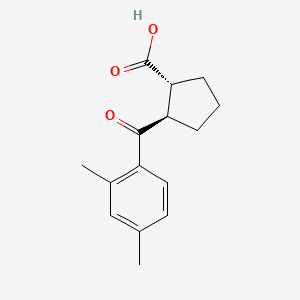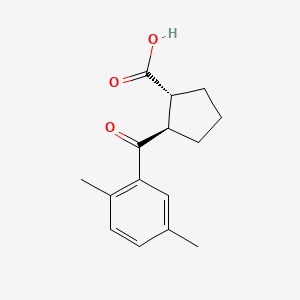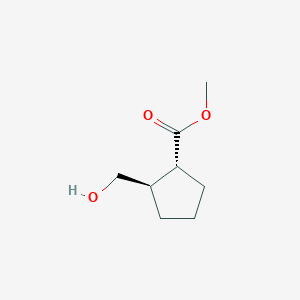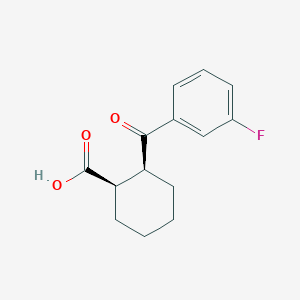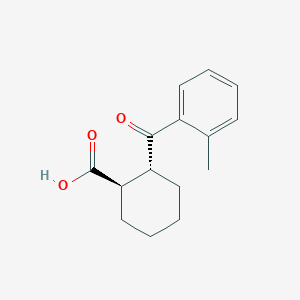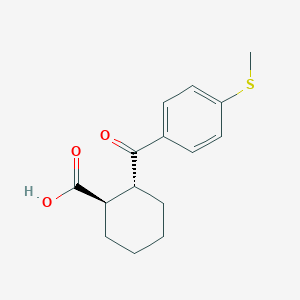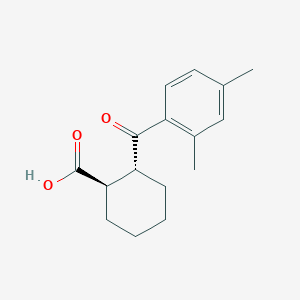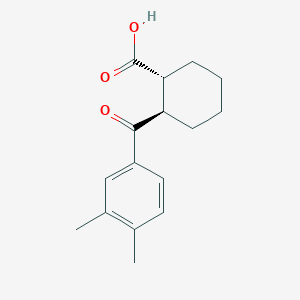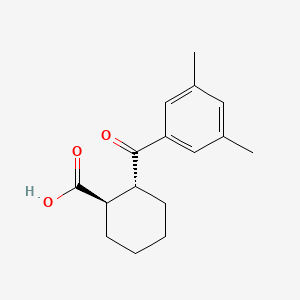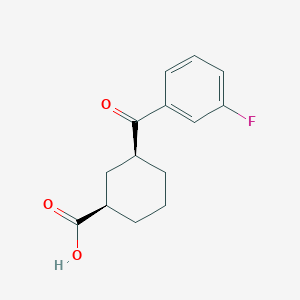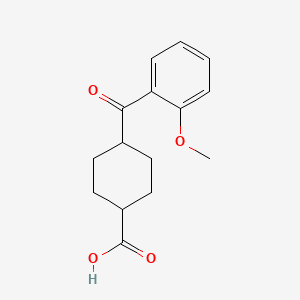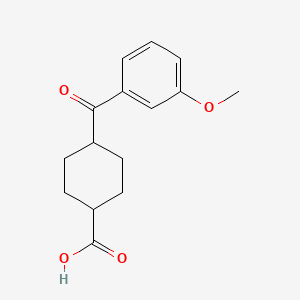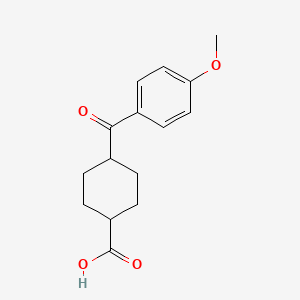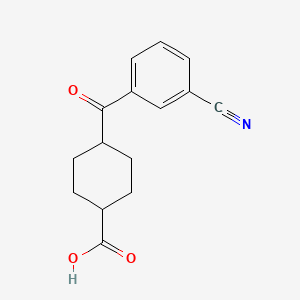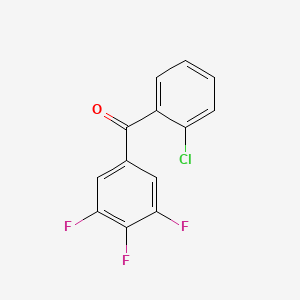
2-Chloro-3',4',5',-trifluorobenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3’,4’,5’-trifluorobenzophenone (CTFP) is a chemical compound consisting of a benzophenone moiety with a trifluoromethyl group and a chlorine atom attached to the benzene ring. It has a molecular formula of C13H6ClF3O .
Molecular Structure Analysis
The molecular structure of 2-Chloro-3’,4’,5’,-trifluorobenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound also has a trifluoromethyl group and a chlorine atom attached to the benzene ring . The average mass of this compound is 270.634 Da .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis of Fluorinated Compounds
2-Chloro-3',4',5'-trifluorobenzophenone and its derivatives have been involved in synthesizing various fluorinated compounds. The introduction of fluorine-containing, electron-withdrawing substituents into the aromatic ring reinforces the activation of the halogen substituent towards nucleophilic attack, enabling several nucleophilic substitution reactions. For instance, SF5, CF3S, and C2F5S analogues of trifluralin (Treflan®) were prepared, showcasing the compound's utility in synthesizing agriculturally significant chemicals (Sipyagin et al., 2004).
Chemical Reactions and Analysis
The compound and its close relatives have been pivotal in various chemical reactions, including synthesis and characterization. For example, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline from 2-Chloro-4-aminophenol showcased a reaction with a high yield and environmental friendliness (Wen Zi-qiang, 2007). Additionally, the synthesis of 7-chloro-9-(2'-chlorophenyl)-2,3-dihydroacridin-4(1H)-one from 2-amino-2',5-dichlorobenzophenone demonstrated its role in creating compounds for photo physical property analysis (R. Satheeshkumar et al., 2017).
Material Science
Development of Polyimides
2-Chloro-3',4',5'-trifluorobenzophenone is also significant in the field of materials science, particularly in the development of polymers. For instance, novel polyimides with good thermal stability and dielectric properties were synthesized using asymmetric trifluoromethylated aromatic diamines derived from the compound. These polyimides demonstrated excellent properties such as high thermal stability, good solubility, and favorable dielectric constants, making them suitable for various applications (Bu et al., 2011).
Environmental Applications
Degradation of Persistent Organic Pollutants
The compound's derivatives have been studied in the context of environmental remediation, particularly in the degradation of persistent organic pollutants. For instance, a study on the electro-oxidation of 5-Chloro-2-(2,4-dichlorophenoxy)phenol, a persistent organic pollutant, outlined the formation of intermediate organo-chlorinated compounds and quantified the concentration of highly-polychlorinated dibenzo-p-dioxins and dibenzofurans during the process (Solá-Gutiérrez et al., 2019).
Molecular Structure and Properties Analysis
Structure and Property Analysis
In-depth studies on the molecular structure and properties of compounds related to 2-Chloro-3',4',5'-trifluorobenzophenone have been conducted, providing insights into their chemical behavior and potential applications. For example, the crystal structure analysis of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors provided valuable information on the molecular arrangement and interactions, crucial for understanding their biological activity (Li et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
(2-chlorophenyl)-(3,4,5-trifluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-4-2-1-3-8(9)13(18)7-5-10(15)12(17)11(16)6-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKKLDZGIKCDAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641446 |
Source


|
| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3',4',5',-trifluorobenzophenone | |
CAS RN |
746651-94-5 |
Source


|
| Record name | (2-Chlorophenyl)(3,4,5-trifluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

